Cas no 1010-82-8 (7,7-dimethyl-1,2,3,4,6,8-hexahydroquinolin-5-one)

7,7-dimethyl-1,2,3,4,6,8-hexahydroquinolin-5-one structure
1010-82-8 structure
Product name:7,7-dimethyl-1,2,3,4,6,8-hexahydroquinolin-5-one
CAS No:1010-82-8
MF:C11H17NO
MW:179.25878
CID:1128270
PubChem ID:11819621

7,7-dimethyl-1,2,3,4,6,8-hexahydroquinolin-5-one Chemical and Physical Properties

Names and Identifiers

    • 7,7-dimethyl-1,2,3,4,6,8-hexahydroquinolin-5-one
    • SureCN4580150
    • 7,7-Dimethyl-1,2,3,4,7,8-hexahydro-quinolin5(6H)-one
    • 7,7-dimethyl-1,2,3,4,5,6,7,8-octahydro-5-oxoquinoline
    • 5(1H)-Quinolinone, 2,3,4,6,7,8-hexahydro-7,7-dimethyl-
    • 7,7 Dimethyl-1,2,3,4,7,8-hexahydro-quinolin5(6H)-one
    • CTK0G8461
    • 2,3,4,6,7,8-hexahydro-7,7-dimethyl-5(1H)-quinolinone
    • AGN-PC-00GTG9
    • 7,7-dimethyl-2,3,4,6,7,8-hexahydro-1H-quinolin-5-one
    • SureCN4580150; 7,7-Dimethyl-1,2,3,4,7,8-hexahydro-quinolin5(6H)-one; 7,7-dimethyl-1,2,3,4,5,6,7,8-octahydro-5-oxoquinoline; 5(1H)-Quinolinone, 2,3,4,6,7,8-hexahydro-7,7-dimethyl-; 7,7 Dimethyl-1,2,3,4,7,8-hexahydro-quinolin5(6H)-one; CTK0G8461; 2,3,4,6,7,8-hexahydro-7,7-dimethyl-5(1H)-quinolinone; AGN-PC-00GTG9; 7,7-dimethyl-2,3,4,6,7,8-hexahydro-1H-quinolin-5-one;
    • 1010-82-8
    • 7,7-Dimethyl-1,2,3,4,7,8-hexahydro-quinoline-5(6H)-one
    • SCHEMBL4580150
    • 7,7-Dimethyl-1,2,3,4,7,8-hexahydro-quinolin-5 (6H)-one
    • DTXSID50473720
    • UKUDDGOWCUCRFI-UHFFFAOYSA-N
    • 7,7-dimethyl-1,2,3,4,5,6,7,8-octahydroquinolin-5-one
    • 7,7-dimethyl-1,2,3,4,7,8-hexahydroquinolin-5(6h)-one
    • 7,7-Dimethyl-2,3,4,6,7,8-hexahydroquinolin-5(1H)-one
    • 7,7-Dimethyl-1,2,3,4,7,8-hexahydro-quinolin-5(6H)-one
    • 7,7-Dimethyl-1,2,3,4,7,8-hexahydro-quinoline -5(6H)-one
    • Inchi: InChI=1S/C11H17NO/c1-11(2)6-9-8(10(13)7-11)4-3-5-12-9/h12H,3-7H2,1-2H3
    • InChI Key: UKUDDGOWCUCRFI-UHFFFAOYSA-N
    • SMILES: CC1(CC2=C(CCCN2)C(=O)C1)C

Computed Properties

  • Exact Mass: 179.13111
  • Monoisotopic Mass: 179.131014166g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 276
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 29.1Ų
  • XLogP3: 1.8

Experimental Properties

  • PSA: 29.1
  • LogP: 2.34180

Recommend Articles

Recommended suppliers
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.